molecular formula C33H30F6N4O3 B8117499 3-[[(8S,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione

3-[[(8S,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione

Cat. No.: B8117499
M. Wt: 644.6 g/mol
InChI Key: PKQBGWDNBVWQDJ-MOVYAIRMSA-N
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Description

This compound is a cyclobutene-dione derivative featuring a cinchona alkaloid scaffold (8S,9S configuration) and a 3,5-bis(trifluoromethyl)benzylamino substituent. Its molecular formula is C₃₂H₂₈F₆N₄O₃ (molecular weight: 630.57 g/mol), with a CAS Registry Number of [1256245-84-7] . The cinchona moiety imparts chirality, while the trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to steric and electronic effects.

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h3-6,8,10-11,13-14,18-19,26-27,41-42H,1,7,9,12,15-16H2,2H3/t18-,19-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQBGWDNBVWQDJ-MOVYAIRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[[(8S,9S)-6’-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione involves multiple steps, typically starting with the preparation of the methoxycinchonan derivative. This is followed by the introduction of the trifluoromethylbenzylamino group through a series of nucleophilic substitution reactions. The cyclobutene-1,2-dione core is then formed via cyclization reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and high-throughput screening techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethylbenzylamino group. Common reagents include halogenating agents and nucleophiles such as amines and thiols.

    Cyclization: The cyclobutene-1,2-dione core can undergo cyclization reactions to form various ring structures under specific conditions.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-[[(8S,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione typically involves multi-step reactions that incorporate chiral building blocks. Key steps include:

  • Formation of Cyclobutene Core : The cyclobutene ring is formed through cyclization reactions.
  • Introduction of Functional Groups : Trifluoromethyl and methoxycinchonan groups are introduced via nucleophilic substitutions and coupling reactions.
  • Purification : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor purity and yield.

Medicinal Chemistry

The compound's structural similarity to known bioactive molecules suggests potential applications in drug development. Compounds with similar structures have been shown to exhibit significant bioactivity, indicating that this compound may also interact with biological targets effectively.

  • Potential Biological Activities : Preliminary studies suggest that it may possess antimicrobial and anticancer properties due to its ability to interact with specific cellular pathways .

Organocatalysis

As an organocatalyst, this compound can facilitate asymmetric synthesis processes. Its chiral properties are essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.

  • Mechanism of Action : The chiral cinchona alkaloid fragment is hypothesized to influence the orientation of reacting molecules, enhancing stereoselectivity in reactions .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of cyclobutene derivatives similar to our compound. It was found that certain modifications increased cytotoxicity against various cancer cell lines, suggesting that further exploration of this compound could yield effective therapeutic agents .

Case Study 2: Asymmetric Synthesis

Research demonstrated the effectiveness of cinchona alkaloid derivatives as organocatalysts in asymmetric synthesis. The introduction of trifluoromethyl groups enhanced the reactivity of the catalyst, leading to improved yields and selectivity in synthesizing complex organic molecules .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycinchonan moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. The trifluoromethylbenzylamino group enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

A closely related compound, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (CAS RN: [1256245-79-0]), differs only in the stereochemistry at position 9 of the cinchonan core (9R vs. 8S,9S). This minor stereochemical variation significantly impacts binding affinity. For example:

Property (8S,9S)-Isomer (9R)-Isomer
CAS RN 1256245-84-7 1256245-79-0
Commercial Availability JPY 38,000/100 mg Not listed (discontinued)
Stereochemical Influence Higher enantiomeric purity Potential reduced activity

The (8S,9S) configuration is hypothesized to align better with chiral binding pockets in biological targets, though explicit comparative bioactivity data are absent in available literature.

Functional Group Analogues

  • Compound 9c (Molecules, 2015): A structurally distinct but functionally analogous thiazolidinone derivative (5Z)3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one features a benzodioxin ring instead of a cyclobutene-dione core. While both compounds have amino and methoxy groups, the thioxo-thiazolidinone scaffold in 9c confers different electronic properties, reducing its metabolic stability compared to the trifluoromethylated cyclobutene-dione derivative .
Feature Target Compound Compound 9c
Core Structure Cyclobutene-dione Thioxo-thiazolidinone
Lipophilicity (LogP) High (CF₃ groups) Moderate (benzodioxin)
Synthetic Yield Not reported 5% (low efficiency)

Pharmacopoeial Standards

Research Findings and Limitations

  • Biological Data Gap: No peer-reviewed studies on its pharmacological activity or toxicity are available. Its design parallels kinase or protease inhibitors, but validation is absent.
  • Stability: The trifluoromethyl groups likely enhance resistance to oxidative degradation compared to non-fluorinated analogues.

Biological Activity

The compound 3-[[(8S,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione is a novel derivative of cyclobutene-1,2-dione that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure-activity relationships, and its biological effects based on existing research.

Synthesis and Structure-Activity Relationships

The synthesis of cyclobutene derivatives has been extensively studied due to their unique structural properties and biological activities. The specific compound is derived from modifications of the cyclobutene framework, which has been shown to exhibit significant biological activity, particularly in the context of anti-inflammatory and anti-tumor effects.

  • Chemical Structure :
    • The compound contains a cyclobutene core with various substituents that enhance its biological properties.
    • The presence of trifluoromethyl groups is known to increase lipophilicity and potentially improve binding affinities to biological targets.
  • Structure-Activity Relationship (SAR) :
    • Research indicates that modifications to the amino and benzyl groups in the cyclobutene structure can significantly influence its activity against various biological targets, including chemokine receptors like CXCR2 .

Inhibitory Effects on CXCR2

Studies have demonstrated that related compounds exhibit potent inhibitory activity against CXCR2 binding and IL-8-mediated chemotaxis. This suggests a potential application in treating inflammatory diseases where IL-8 plays a crucial role .

Antibacterial Properties

Recent investigations into cyclobutene derivatives have revealed their effectiveness as anti-tubercular agents. Molecular docking studies indicated that these compounds could serve as inhibitors of Mycobacterium tuberculosis ATP synthase, highlighting their potential as new therapeutic agents against tuberculosis .

Anticancer Activity

The anticancer potential of cyclobutene derivatives has also been explored. Compounds similar to the one were evaluated for cytotoxic effects against various cancer cell lines. While some showed modest antitumor activity, further optimization is necessary to enhance efficacy .

Case Study 1: CXCR2 Inhibition

A study focused on a series of 3,4-diaminocyclobut-3-ene-1,2-diones demonstrated significant inhibition of CXCR2-mediated pathways. This was assessed through chemotaxis assays using CXCR2-expressing cell lines, indicating that modifications to the cyclobutene structure can yield compounds with targeted therapeutic effects .

Case Study 2: Anti-Tubercular Activity

In another study, a library of modified cyclobutene derivatives was screened for anti-tubercular activity. The results showed promising binding affinities towards Mtb ATP synthase, suggesting that these compounds could be developed into effective treatments for tuberculosis .

Q & A

Basic: What are the recommended analytical techniques for characterizing this compound's purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) to assess purity. Monitor at 254 nm for UV-active regions .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm stereochemistry and substituent positions. For quantitative analysis, reference certified materials like 3,5-bis(trifluoromethyl)benzoic acid (CRM4601-b) as internal standards .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight (MW: 630.57) and detect fragmentation patterns .
  • X-ray Crystallography: Resolve chiral centers and cyclobutene-dione conformation using single-crystal diffraction, critical for validating stereochemical assignments .

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:

  • Stepwise Functionalization:
    • Start with the cinchonan core: Protect the 9-amino group of (8S,9S)-6′-methoxycinchonan using Boc or Fmoc groups to prevent undesired side reactions .
    • Cyclobutene-dione Formation: React 3,4-diamino-3-cyclobutene-1,2-dione with 3,5-bis(trifluoromethyl)benzyl isocyanate under anhydrous conditions (e.g., DMF, 0°C to room temperature) .
    • Deprotection and Coupling: Remove protecting groups under mild acidic conditions (e.g., TFA for Boc) and conjugate the cinchonan amine to the cyclobutene-dione via nucleophilic substitution .
  • Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Advanced: How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

Methodological Answer:

  • Multi-Technique Validation:
    • Compare experimental 1H^{1}\text{H} NMR coupling constants (e.g., vicinal JJ-values for cyclohexane chair conformations) with DFT-calculated values .
    • Use X-ray crystallography as the gold standard for absolute configuration confirmation, especially for the cinchonan moiety’s (8S,9S) centers .
    • Apply chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to separate enantiomers and validate enantiopurity .
  • Contradiction Analysis: If computational models (e.g., molecular docking) conflict with NMR data, re-evaluate force field parameters or solvent effects in simulations .

Advanced: What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Solid-Phase Extraction (SPE): Pre-concentrate the compound using HLB cartridges (Waters) conditioned with methanol/water. Elute with acetonitrile:2-propanol (1:1) for LC-MS compatibility .
  • Surface Deactivation: Silanize glassware with 5% dimethyldichlorosilane to minimize adsorption losses during handling .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Conditions: Store at −20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and photodegradation .
  • Stability Monitoring: Perform quarterly HPLC analyses to detect degradation products (e.g., hydrolyzed cyclobutene-dione). Use LC-MS to identify byproducts like trifluoromethylbenzylamine .

Advanced: What experimental designs are optimal for studying its catalytic or inhibitory activity?

Methodological Answer:

  • Kinetic Assays: Use stopped-flow techniques to monitor rapid cyclobutene-dione reactivity in the presence of transition metals (e.g., Pd catalysts) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to biological targets (e.g., enzymes) by measuring enthalpy changes in PBS buffer (pH 7.4) .
  • Control Experiments: Include analogs lacking the 3,5-bis(trifluoromethyl)benzyl group to isolate substituent effects on activity .

Advanced: How can computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with flexible ligand settings to model binding to proteins (e.g., cytochrome P450). Validate with MD simulations (AMBER force field) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic effects of the trifluoromethyl groups on transition-state stabilization in enzymatic reactions .
  • ADMET Prediction: Apply SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity profiles .

Basic: What are the key structural analogs for comparative studies?

Methodological Answer:

Analog Structural Variation Use Case Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]ureaUrea linker instead of cyclobutene-dioneComparing hydrogen-bonding interactions
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione(9R) vs. (8S,9S) stereochemistryStereochemical activity studies

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